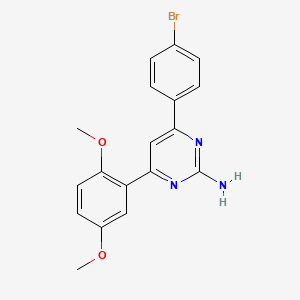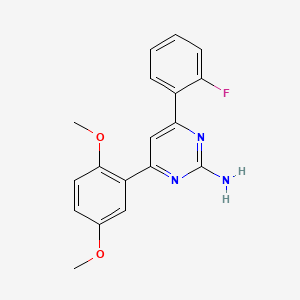
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (4-BP-DMP) is a synthetic compound with a range of potential applications in scientific research. It is a derivative of pyrimidin-2-amine and is composed of a bromophenyl group and a dimethoxyphenyl group. 4-BP-DMP has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been used as a starting material for the synthesis of various derivatives of pyrimidin-2-amine. In medicinal chemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential as an anti-inflammatory and anticancer agent. In biochemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to inhibit the enzyme aldehyde dehydrogenase.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is thought to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it is thought to have potential anti-inflammatory and anticancer effects. In addition, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to inhibit the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments include its easy synthesis, low cost, and potential applications in medicinal chemistry and biochemistry. The main limitation of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments is the lack of information about its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
Future research on 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in medicinal chemistry and biochemistry. Other potential future directions for research include the synthesis of derivatives of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, the development of new synthesis methods, and the study of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. One common synthesis method is the reaction of 4-bromophenylacetic acid with 2,5-dimethoxyphenylacetic acid. This reaction is catalyzed by a base such as sodium carbonate or potassium carbonate and is carried out at temperatures of 80-100°C. The reaction yields 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine as the major product, along with other minor byproducts.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAPLZSWHKXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














